4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol
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Overview
Description
4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol is a heterocyclic compound with a unique structure that combines pyran and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a hydroxylamine derivative to form the oxazole ring, followed by cyclization with a dihydropyran derivative to form the pyran ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H,6H,7H-Pyrano[3,4-D][1,2]oxazol-3-ylmethanol: A similar compound with slight structural differences.
Pyrano[3,4-D]oxazole derivatives: Other derivatives with variations in the substituents on the pyran and oxazole rings.
Uniqueness
4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol is unique due to its specific ring structure and the presence of a methanol group
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazol-2-ylmethanol |
InChI |
InChI=1S/C7H9NO3/c9-3-7-8-5-4-10-2-1-6(5)11-7/h9H,1-4H2 |
InChI Key |
MSAKOMCSDAVBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1OC(=N2)CO |
Origin of Product |
United States |
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